BenchChemオンラインストアへようこそ!

2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid

HCV protease inhibitor telaprevir intermediate regioselectivity

2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid (CAS 1596653-85-8) is a Boc-protected bicyclic amino acid derivative built on the octahydrocyclopenta[c]pyrrole scaffold, featuring three undefined stereocenters in its commercially supplied form. With a molecular formula of C13H21NO4 and molecular weight of 255.31 g/mol, this compound serves as both a critical synthetic intermediate en route to the HCV NS3/4A protease inhibitor telaprevir and as a characterized impurity standard (Telaprevir Impurity for pharmaceutical quality control.

Molecular Formula C13H21NO4
Molecular Weight 255.31
CAS No. 1596653-85-8
Cat. No. B3021712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid
CAS1596653-85-8
Molecular FormulaC13H21NO4
Molecular Weight255.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
InChIKeySFBZDQKMJLUZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid (CAS 1596653-85-8): Essential Boc-Protected Bicyclic Building Block for HCV Protease Inhibitor Synthesis and Impurity Profiling


2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid (CAS 1596653-85-8) is a Boc-protected bicyclic amino acid derivative built on the octahydrocyclopenta[c]pyrrole scaffold, featuring three undefined stereocenters in its commercially supplied form . With a molecular formula of C13H21NO4 and molecular weight of 255.31 g/mol, this compound serves as both a critical synthetic intermediate en route to the HCV NS3/4A protease inhibitor telaprevir and as a characterized impurity standard (Telaprevir Impurity 1) for pharmaceutical quality control . Its 1-carboxylic acid regioisomer is the specific fragment required for constructing the P1 moiety of telaprevir, distinguishing it from the 2-carboxylic, 3a-carboxylic, and 5-carboxylic acid regioisomers that cannot substitute in this role .

Why Generic In-Class Substitution Fails for CAS 1596653-85-8: Regiochemistry, Stereochemistry, and Protecting-Group Specificity in Telaprevir-Directed Synthesis


Compounds sharing the octahydrocyclopenta[c]pyrrole core cannot be freely interchanged for CAS 1596653-85-8, because the specific intersection of three structural features determines functional suitability: the 1-position carboxylic acid (rather than 2-, 3a-, or 5-COOH regioisomers), the Boc protecting group on the ring nitrogen (as opposed to Fmoc or Cbz), and the racemic stereochemical configuration (versus single-enantiomer forms). The telaprevir pharmacophore requires the 1-carboxylic acid geometry to form the correct P1 residue; use of a 2- or 5-carboxylic acid regioisomer would produce an inactive scaffold geometry mismatched to the NS3/4A protease active site [1]. The Boc group provides acid-labile protection orthogonal to base-labile Fmoc strategies, dictating compatibility with downstream deprotection sequences [2]. The racemic mixture (CAS 1596653-85-8) offers cost advantages over resolved single enantiomers (e.g., CAS 597569-42-1 or CAS 1393524-06-5) for early-stage route scouting, while the enantiopure forms are reserved for late-stage GMP campaigns where stereochemical purity is mandatory [3].

Quantitative Differentiation Evidence for 2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid (CAS 1596653-85-8) Against Closest Analogs


Regioisomeric Specificity: 1-Carboxylic Acid Isomer as the Only Competent Telaprevir P1 Intermediate versus 2-, 3a-, and 5-COOH Analogs

The telaprevir peptidomimetic structure incorporates the octahydrocyclopenta[c]pyrrole-1-carboxylic acid fragment as its P1 residue. The 1-carboxylic acid regioisomer (CAS 1596653-85-8) is the sole isomer that yields the correct geometry for NS3/4A protease binding; the 2-carboxylic, 3a-carboxylic (CAS 1314394-96-1), and 5-carboxylic (CAS 1177319-91-3) regioisomers position the carboxylate at different vectors on the bicyclic scaffold, producing inactive compounds that cannot serve as telaprevir intermediates [1]. In the Tanoury et al. process-scale synthesis, the specific lithiation-carboxylation sequence is directed to the 1-position (exo) by the steric environment of the Boc-protected 3-azabicyclo[3.3.0]octane, delivering a 95:5 exo/endo diastereomeric ratio and 86% isolated yield of the racemic 1-carboxylic acid using the achiral DPBP ligand [2].

HCV protease inhibitor telaprevir intermediate regioselectivity

Racemic versus Single-Enantiomer Cost and Scale Considerations: CAS 1596653-85-8 versus CAS 597569-42-1

CAS 1596653-85-8 is supplied as the racemic (undefined stereochemistry) mixture containing all possible diastereomers at three stereocenters, as confirmed by its reported Undefined Atom Stereocenter Count of 3 . In contrast, the single enantiomer (1S,3aR,6aS) form (CAS 597569-42-1) requires chiral resolution using (S)-THNA, which adds cost and reduces overall yield to 27% from the starting bicyclopyrrolidine at >100 kg scale [1]. The racemic mixture is the economically rational choice for route scouting, reaction condition optimization, and method development, while the enantiopure form is reserved for GMP campaigns where >99.5:0.5 enantiomeric ratio is mandatory [1].

chiral resolution process chemistry cost optimization

Boc versus Fmoc Protection Strategy: Orthogonal Deprotection Compatibility in Telaprevir Synthetic Routes

Two distinct synthetic routes to telaprevir utilize the octahydrocyclopenta[c]pyrrole-1-carboxylic acid scaffold with different N-protection: the Boc-protected route (solution-phase, Tanoury et al.) and the Fmoc-protected route (solid-phase, CN-102875648-A). The Boc group is acid-labile (cleaved with TFA or HCl), while the Fmoc group is base-labile (cleaved with piperidine). This orthogonality dictates that the Boc-protected compound (CAS 1596653-85-8) is exclusively compatible with solution-phase telaprevir synthesis where acid-labile protection is required, whereas the Fmoc analog is required for solid-phase peptide synthesis (SPPS) on resin [1]. In the Tanoury process, the Boc group remains intact through lithiation-carboxylation at -78 °C and is chemoselectively removed in the presence of a tert-butyl ester in the final step, confirming its stability profile under strongly basic conditions at low temperature [2].

protecting group strategy orthogonal deprotection solid-phase peptide synthesis

Analytical Reference Standard: Certified Use as Telaprevir Impurity 1 for HPLC Purity Monitoring

CAS 1596653-85-8 is formally cataloged as Telaprevir Impurity 1 by analytical reference standard suppliers, enabling its use as a certified marker for HPLC-based purity determination in telaprevir API and finished dosage forms . In the Tanoury process, HPLC Method 1 (Symmetry C18 column, H2O/ACN gradient with 0.1% TFA, 215 nm detection) achieves baseline separation of key intermediates: (S)-THNA at 7.6 min, endo-8 at 12.6 min, 8 at 13.1 min, and the Boc-protected starting material 7 at 18.4 min retention time [1]. The racemic nature of CAS 1596653-85-8 (3 undefined stereocenters) makes it suitable as a general impurity marker covering all potential stereoisomeric impurities arising from incomplete chiral resolution during telaprevir manufacture .

pharmaceutical impurity profiling HPLC reference standard quality control

Optimal Application Scenarios for 2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid (CAS 1596653-85-8)


Early-Stage Route Scouting and Reaction Condition Optimization for Telaprevir-Type HCV Protease Inhibitors

The racemic Boc-protected 1-carboxylic acid (CAS 1596653-85-8) is the ideal building block for medicinal chemistry teams exploring structure-activity relationships around the P1 residue of HCV NS3/4A protease inhibitors. Its undefined stereochemistry eliminates the cost of chiral resolution during iterative synthesis–testing cycles, while the Boc group survives lithiation-carboxylation conditions (s-BuLi, -78 °C, 86% isolated yield) as demonstrated in the Tanoury process [1]. Once a lead series is identified, the process can transition to the enantiopure form (CAS 597569-42-1) for late-stage development and GMP manufacturing.

Pharmaceutical Impurity Method Development and Telaprevir Quality Control Testing

As a certified Telaprevir Impurity 1 reference standard, CAS 1596653-85-8 is used to develop and validate HPLC methods for detecting and quantifying process-related impurities in telaprevir active pharmaceutical ingredient . The racemic nature of this standard covers all potential stereoisomeric impurities arising from incomplete chiral resolution, providing broader analytical coverage than single-enantiomer markers. The Tanoury HPLC method (Symmetry C18, 0.65 mL/min, 215 nm, 50 °C) serves as a validated starting point for method customization [1].

Solution-Phase Peptidomimetic Synthesis Requiring Orthogonal Boc Protection

For synthetic routes that demand acid-labile N-protection orthogonal to base-labile ester or Fmoc protecting groups elsewhere in the molecule, the Boc-protected compound (CAS 1596653-85-8) is the mandatory choice. Its stability toward strong lithium bases at cryogenic temperatures (confirmed by ReactIR monitoring showing Boc carbonyl shift from 1698 cm⁻¹ during lithiation) enables subsequent carboxylation at the 1-position without premature deprotection [1]. This orthogonality cannot be achieved with the Fmoc-protected analog, which would undergo cleavage under the same basic conditions.

Scalable Process Chemistry Development Leveraging Demonstrated >100 kg Manufacturing Feasibility

Although the Tanoury et al. study focused on the enantiopure product, the racemic intermediate (CAS 1596653-85-8) shares the same lithiation-carboxylation process chemistry that was successfully demonstrated on >100 kg scale at 93.5% yield for the Boc-protected precursor 7 [1]. The DPBP ligand-mediated exo-selective carboxylation (95:5 dr, 86% yield) and demonstrated ligand recyclability (5 cycles with identical performance) provide a robust platform for scaling the racemic compound to multi-kilogram quantities for research supply or early development needs [1].

Quote Request

Request a Quote for 2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.